4-nitro-N-(4-propoxyphenyl)benzamide
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Overview
Description
4-nitro-N-(4-propoxyphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.
Substitution: Various alkyl-substituted derivatives of the original compound.
Scientific Research Applications
4-nitro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but with a phenoxy group instead of a propoxy group.
4-nitro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a propoxy group.
4-nitro-N-(4-ethoxyphenyl)benzamide: Features an ethoxy group in place of the propoxy group.
Uniqueness
4-nitro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its analogs.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-nitro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
InChI Key |
MXLBGMCLSDOILY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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